molecular formula C15H24OS B14427772 4-Nonyl-2-sulfanylphenol CAS No. 81348-88-1

4-Nonyl-2-sulfanylphenol

Katalognummer: B14427772
CAS-Nummer: 81348-88-1
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: LZHDMIAKNFGFBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nonyl-2-sulfanylphenol is an organic compound that belongs to the class of alkylphenols It consists of a phenol ring substituted with a nonyl group at the 4-position and a sulfanyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl-2-sulfanylphenol typically involves the alkylation of phenol with nonyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The general reaction scheme is as follows:

    Alkylation: Phenol reacts with nonyl bromide in the presence of a base to form 4-nonylphenol.

    Sulfanylation: 4-Nonylphenol is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nonyl-2-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, aryl halides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Ethers

    Substitution Products: Alkylated or arylated phenols

Wissenschaftliche Forschungsanwendungen

4-Nonyl-2-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Wirkmechanismus

The mechanism of action of 4-Nonyl-2-sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nonylphenol: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    2-Sulfanylphenol: Lacks the nonyl group, resulting in different physical and chemical properties.

    4-Nonyl-2-methylphenol: Substitutes the sulfanyl group with a methyl group, altering its reactivity and applications.

Uniqueness

4-Nonyl-2-sulfanylphenol is unique due to the presence of both the nonyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

81348-88-1

Molekularformel

C15H24OS

Molekulargewicht

252.4 g/mol

IUPAC-Name

4-nonyl-2-sulfanylphenol

InChI

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(17)12-13/h10-12,16-17H,2-9H2,1H3

InChI-Schlüssel

LZHDMIAKNFGFBU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.